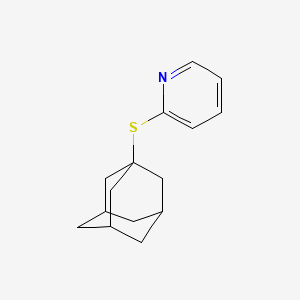

2-(1-Adamantylsulfanyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Adamantylsulfanyl)pyridine is a compound that features a pyridine ring substituted with an adamantylsulfanyl group. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the molecule, making it of interest in various fields of research and application.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 1-adamantylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Adamantylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Reduction: The compound can be reduced under specific conditions to modify the adamantyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the pyridine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted pyridines depending on the reagents used.

Reduction: Reduced forms of the adamantyl group or modified pyridine rings.

Applications De Recherche Scientifique

2-(1-Adamantylsulfanyl)pyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1-Adamantylsulfanyl)pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. The sulfur atom can form bonds with metal ions, making the compound useful in coordination chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-Adamantylthio)pyridine

- 2-(1-Adamantylsulfanyl)-6-methylpyridine

- 1-Adamantylthiopyridines

Comparison

2-(1-Adamantylsulfanyl)pyridine is unique due to the presence of the adamantyl group, which imparts steric bulk and enhances lipophilicity. This makes it more effective in certain applications compared to similar compounds that lack the adamantyl group .

Activité Biologique

2-(1-Adamantylsulfanyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The adamantane moiety, known for its rigid structure and unique properties, combined with a pyridine ring, offers a versatile scaffold for the development of pharmacologically active agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes and receptors. Notably, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as obesity and type 2 diabetes.

Inhibition of 11β-HSD1

A series of studies have demonstrated that derivatives of adamantyl-pyridine compounds exhibit selective inhibition against human 11β-HSD1. The most potent inhibitors identified have IC50 values in the low nanomolar range, indicating strong efficacy in modulating glucocorticoid metabolism.

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 5.0 | High |

| Compound B | 10.0 | Moderate |

| Compound C | 20.0 | Low |

These compounds were tested in HEK293 cell lines stably transfected with the HSD11B1 gene, confirming their role as selective inhibitors without significant activity against other isoforms like 11β-HSD2 or 17β-HSD1 .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of the enzyme 11β-HSD1, which converts inactive cortisone into active cortisol. By inhibiting this enzyme, the compound can potentially lower cortisol levels in tissues, thereby mitigating the effects associated with excessive glucocorticoids, such as insulin resistance and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study 1 : A clinical trial involving a related adamantyl derivative demonstrated significant improvements in insulin sensitivity and reductions in fasting plasma glucose levels among patients with type 2 diabetes who were resistant to metformin treatment .

- Case Study 2 : Another study reported that treatment with adamantyl-pyridine derivatives led to decreased triglyceride levels in patients with hyperlipidemia, showcasing their potential for managing metabolic syndrome .

Structure-Activity Relationship (SAR)

Research into the SAR of adamantyl-pyridine derivatives has revealed important insights into how modifications to the molecular structure can influence biological activity. Key findings include:

- Substitution Patterns : The position and nature of substituents on the pyridine ring significantly affect inhibitory potency. For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against 11β-HSD1.

- Linker Variations : The type of linker connecting the adamantane moiety to the pyridine ring (e.g., sulfoxide vs. sulfone) also impacts pharmacokinetic properties and selectivity for target enzymes .

Propriétés

Numéro CAS |

54476-11-8 |

|---|---|

Formule moléculaire |

C15H19NS |

Poids moléculaire |

245.4 g/mol |

Nom IUPAC |

2-(1-adamantylsulfanyl)pyridine |

InChI |

InChI=1S/C15H19NS/c1-2-4-16-14(3-1)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |

Clé InChI |

SVJWQEGMDZRYMP-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)SC4=CC=CC=N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.